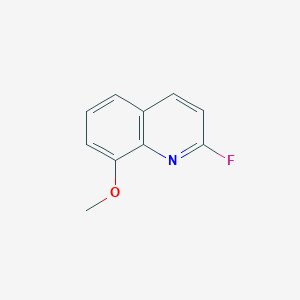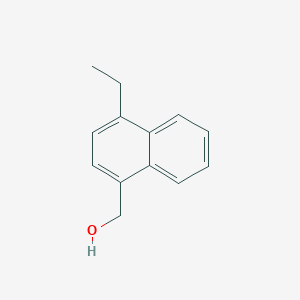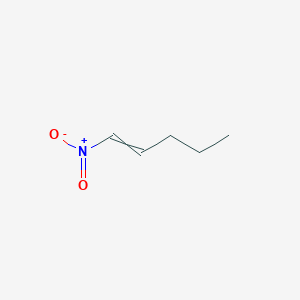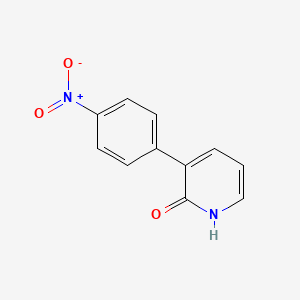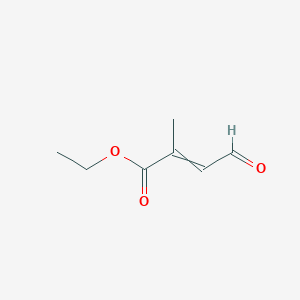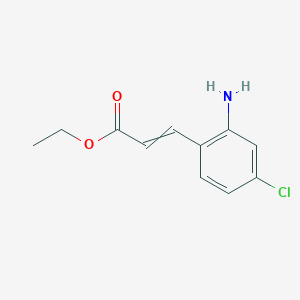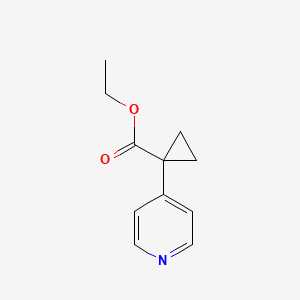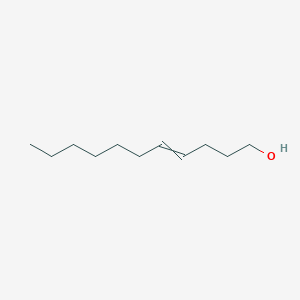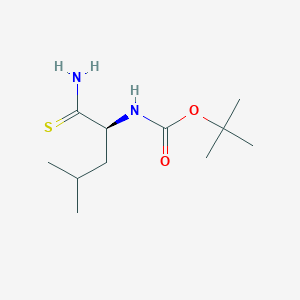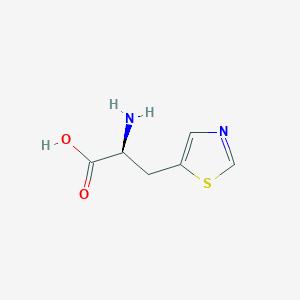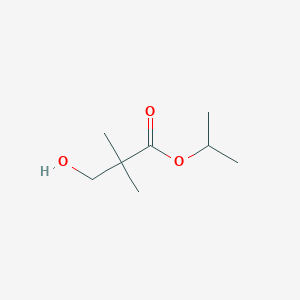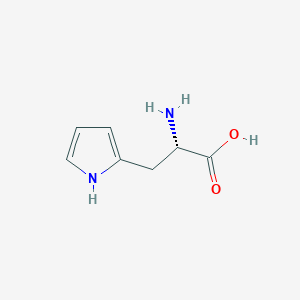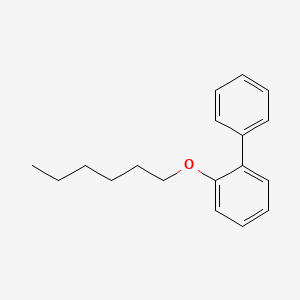![molecular formula C11H18OS2 B1505720 2-[Bis(propylsulfanyl)methyl]furan CAS No. 97913-80-9](/img/structure/B1505720.png)
2-[Bis(propylsulfanyl)methyl]furan
Descripción general
Descripción
2-[Bis(propylsulfanyl)methyl]furan is a chemical compound with the molecular formula C11H18OS2 . It has a molecular weight of 230.39000 .
Molecular Structure Analysis
The molecular structure of 2-[Bis(propylsulfanyl)methyl]furan consists of 11 carbon atoms, 18 hydrogen atoms, and 2 sulfur atoms . The exact mass is 230.08000 .Chemical Reactions Analysis
While specific chemical reactions involving 2-[Bis(propylsulfanyl)methyl]furan are not available, it’s worth noting that furan derivatives have been used in the preparation of diamines and diepoxy monomers for the synthesis of epoxy resins .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[Bis(propylsulfanyl)methyl]furan include a molecular weight of 230.39000, an exact mass of 230.08000, and a LogP of 4.59220 . The index of refraction is 1.534 .Direcciones Futuras
The future directions for 2-[Bis(propylsulfanyl)methyl]furan and similar furan derivatives could involve their use in the development of biobased polymers. This is due to their potential to replace petroleum-based materials while maintaining durability and resistance characteristics . Furthermore, furan derivatives have been highlighted in the preparation of epoxy resins, which have a wide range of industrial applications .
Propiedades
IUPAC Name |
2-[bis(propylsulfanyl)methyl]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18OS2/c1-3-8-13-11(14-9-4-2)10-6-5-7-12-10/h5-7,11H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBYDLPGBUEEME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC(C1=CC=CO1)SCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30711056 | |
| Record name | 2-[Bis(propylsulfanyl)methyl]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30711056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97913-80-9 | |
| Record name | 2-[Bis(propylsulfanyl)methyl]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30711056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

